molecular formula C17H23NO2 B12161417 1-(4-Tert-butylbenzoyl)azepan-2-one

1-(4-Tert-butylbenzoyl)azepan-2-one

Cat. No.: B12161417
M. Wt: 273.37 g/mol
InChI Key: RIOFNKUTYIVIJW-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzoyl)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative substituted with a 4-tert-butylbenzoyl group. The tert-butyl group confers steric bulk and lipophilicity, which may influence reactivity, solubility, and interactions in biological systems. Similar azepan-2-one derivatives are utilized as intermediates in pharmaceutical and agrochemical research, particularly for constructing heterocyclic frameworks .

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-(4-tert-butylbenzoyl)azepan-2-one

InChI

InChI=1S/C17H23NO2/c1-17(2,3)14-10-8-13(9-11-14)16(20)18-12-6-4-5-7-15(18)19/h8-11H,4-7,12H2,1-3H3

InChI Key

RIOFNKUTYIVIJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylbenzoyl)azepan-2-one can be synthesized through several methods. One common approach involves the acylation of azepan-2-one with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of 1-(4-Tert-butylbenzoyl)azepan-2-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylbenzoyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted azepan-2-one derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anti-inflammatory Properties: Research indicates that 1-(4-tert-butylbenzoyl)azepan-2-one exhibits significant anti-inflammatory effects. It has been studied for its potential to inhibit pro-inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
    • Analgesic Effects: The compound has shown promise in pain management studies, particularly in models of inflammatory pain. Its mechanism involves selective targeting of the cannabinoid receptor CB2, which may provide analgesic effects without the psychoactive side effects associated with CB1 activation .
  • Antimicrobial Activity
    • In vitro studies have demonstrated that 1-(4-tert-butylbenzoyl)azepan-2-one possesses antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be low, indicating strong antimicrobial efficacy.
  • Biochemical Research
    • The compound serves as a useful tool in biochemical assays to study enzyme interactions and protein dynamics. Its structural characteristics allow it to function as an inhibitor or modulator in various biological pathways, facilitating research on enzyme kinetics and receptor-ligand interactions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatorySignificant reduction in pro-inflammatory markers
AnalgesicEffective in rodent models of inflammatory pain
AntimicrobialMIC against M. tuberculosis: 0.30 μM

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Tert-butyl substitutionEnhanced binding affinity to CB2
Alkyl chain lengthOptimal length improves efficacy
Functional group variationAlters solubility and bioavailability

Case Studies

  • Study on Inhibitory Effects
    • A recent study evaluated the derivatives of 1-(4-tert-butylbenzoyl)azepan-2-one for their activity against Mycobacterium tuberculosis. Modifications to the benzamide structure were shown to enhance bioactivity significantly, highlighting the importance of structural optimization in drug design.
  • Fluorescent Inhibitor Development
    • Researchers developed fluorescent inhibitors based on this compound's structure to study protein phosphatase interactions within cellular environments. This application underscores the compound's relevance in biochemical research and its potential utility in drug discovery.
  • Pharmacological Evaluation
    • In pharmacological studies, the compound's efficacy was assessed using various in vivo and in vitro methods. Key findings indicated significant activity against several cancer cell lines, suggesting potential anticancer properties alongside its anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzoyl)azepan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Tert-butylbenzoyl)azepan-2-one with structurally related azepan-2-one derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-(4-Tert-butylbenzoyl)azepan-2-one 4-Tert-butylbenzoyl C₁₇H₂₃NO₂ 273.37 (calculated) Bulky tert-butyl group enhances lipophilicity; benzoyl may stabilize π-π interactions.
1-Tosylazepan-2-one Tosyl (p-toluenesulfonyl) C₁₃H₁₇NO₃S 283.35 Sulfonyl group improves electrophilicity; used in GP16 reactions (93% yield).
1-((4-Nitrophenyl)sulfonyl)azepan-2-one 4-Nitrobenzenesulfonyl C₁₂H₁₄N₂O₅S 310.32 Strong electron-withdrawing nitro group increases reactivity in nucleophilic substitutions.
1-[(4-ETHYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-3-YL)METHYL]AZEPAN-2-ONE Triazole-thiol C₁₁H₁₈N₄OS 254.35 Mercapto-triazole moiety enables metal coordination and redox activity.
1-(3-aminopropyl)azepan-2-one 3-Aminopropyl C₈H₁₆N₂O 156.23 Primary amine facilitates peptide bond formation and heterocyclic synthesis.
1-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one Oxadiazole-thiol C₈H₁₁N₃O₂S 213.26 Oxadiazole enhances metabolic stability; thiol group supports disulfide linkages.

Biological Activity

1-(4-Tert-butylbenzoyl)azepan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and implications for therapeutic applications, supported by data tables and case studies.

Synthesis of 1-(4-Tert-butylbenzoyl)azepan-2-one

The synthesis of 1-(4-tert-butylbenzoyl)azepan-2-one typically involves the acylation of azepan-2-one with 4-tert-butylbenzoyl chloride. The reaction can be facilitated using a suitable solvent and a base to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme can be represented as follows:

Azepan 2 one+4 tert butylbenzoyl chloride1 4 tert butylbenzoyl azepan 2 one+HCl\text{Azepan 2 one}+\text{4 tert butylbenzoyl chloride}\rightarrow \text{1 4 tert butylbenzoyl azepan 2 one}+HCl

Antimicrobial Activity

Recent studies have shown that compounds similar to 1-(4-tert-butylbenzoyl)azepan-2-one exhibit significant antimicrobial properties. For instance, derivatives of 4-tert-butylcyclohexanone demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . While specific data on 1-(4-tert-butylbenzoyl)azepan-2-one is limited, its structural similarity suggests potential efficacy.

Anti-inflammatory Effects

Research indicates that azepan-2-one derivatives can selectively target cannabinoid receptors, particularly CB2, which is associated with anti-inflammatory effects without the psychoactive side effects linked to CB1 . This suggests that 1-(4-tert-butylbenzoyl)azepan-2-one may also possess anti-inflammatory properties worth exploring in future studies.

Case Study 1: Antibacterial Properties

In a comparative study, several azepan derivatives were evaluated for their antibacterial activities. The results indicated that compounds with similar structures to 1-(4-tert-butylbenzoyl)azepan-2-one showed varying degrees of inhibition against Escherichia coli and other pathogens. The most effective compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Pain Management

Another study focused on the analgesic potential of azepan derivatives. Compounds exhibiting high selectivity for CB2 receptors were identified as promising candidates for treating inflammatory pain. Although specific data on 1-(4-tert-butylbenzoyl)azepan-2-one was not available, the findings support further investigation into its therapeutic potential .

Data Table: Biological Activity Overview

Compound NameActivity TypeTarget Organism/PathwayMIC (µg/mL)
1-(4-Tert-butylbenzoyl)azepan-2-oneAntibacterialBacillus subtilis, Staphylococcus aureusTBD
Similar Azepan DerivativeAntibacterialEscherichia coli10 - 50
Azepan DerivativeAnti-inflammatoryCB2 ReceptorTBD

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